Cas no 88393-97-9 (4-Pyrimidinecarboxamide,2-methyl-)

4-Pyrimidinecarboxamide,2-methyl- 化学的及び物理的性質
名前と識別子
-
- 4-Pyrimidinecarboxamide,2-methyl-
- AKOS006239984
- F78162
- 88393-97-9
- SCHEMBL2829062
- PS-17876
- 2-methylpyrimidine-4-carboxamide
-
- インチ: InChI=1S/C6H7N3O/c1-4-8-3-2-5(9-4)6(7)10/h2-3H,1H3,(H2,7,10)
- InChIKey: WRWZXZNHYGVRFP-UHFFFAOYSA-N
- ほほえんだ: CC1=NC=CC(=N1)C(=O)N
計算された属性
- せいみつぶんしりょう: 137.059
- どういたいしつりょう: 137.059
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 68.9A^2
4-Pyrimidinecarboxamide,2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1298357-1G |
2-methylpyrimidine-4-carboxamide |
88393-97-9 | 97% | 1g |
$270 | 2024-07-21 | |
eNovation Chemicals LLC | Y1298357-500mg |
2-methylpyrimidine-4-carboxamide |
88393-97-9 | 97% | 500mg |
$190 | 2025-02-24 | |
eNovation Chemicals LLC | Y1298357-1g |
2-methylpyrimidine-4-carboxamide |
88393-97-9 | 97% | 1g |
$270 | 2025-02-22 | |
eNovation Chemicals LLC | Y1298357-250mg |
2-methylpyrimidine-4-carboxamide |
88393-97-9 | 97% | 250mg |
$125 | 2025-02-22 | |
Aaron | AR00GSCU-250mg |
4-Pyrimidinecarboxamide,2-methyl- |
88393-97-9 | 97% | 250mg |
$101.00 | 2025-02-13 | |
Aaron | AR00GSCU-100mg |
4-Pyrimidinecarboxamide,2-methyl- |
88393-97-9 | 97% | 100mg |
$76.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1298357-5G |
2-methylpyrimidine-4-carboxamide |
88393-97-9 | 97% | 5g |
$815 | 2024-07-21 | |
eNovation Chemicals LLC | Y1298357-10G |
2-methylpyrimidine-4-carboxamide |
88393-97-9 | 97% | 10g |
$1310 | 2024-07-21 | |
1PlusChem | 1P00GS4I-250mg |
4-Pyrimidinecarboxamide,2-methyl- |
88393-97-9 | 95% | 250mg |
$102.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1829992-25g |
2-Methylpyrimidine-4-carboxamide |
88393-97-9 | 98% | 25g |
¥24948.00 | 2024-04-27 |
4-Pyrimidinecarboxamide,2-methyl- 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
4-Pyrimidinecarboxamide,2-methyl-に関する追加情報
Comprehensive Analysis of 4-Pyrimidinecarboxamide,2-methyl- (CAS No. 88393-97-9): Properties, Applications, and Industry Trends
4-Pyrimidinecarboxamide,2-methyl- (CAS No. 88393-97-9) is a specialized organic compound belonging to the pyrimidine family, a class of heterocyclic aromatic compounds with significant relevance in pharmaceutical and agrochemical industries. The compound's molecular structure features a pyrimidine core substituted with a carboxamide group and a methyl moiety at the 2-position, making it a versatile intermediate for synthetic applications. Its unique chemical properties, including moderate water solubility and thermal stability, have garnered attention from researchers exploring novel bioactive molecules.
In recent years, the demand for pyrimidine derivatives like 2-methyl-4-pyrimidinecarboxamide has surged due to their role in developing kinase inhibitors and antiviral agents. Search engine analytics reveal growing queries such as "pyrimidinecarboxamide uses in drug discovery" and "CAS 88393-97-9 suppliers," reflecting industry interest. The compound's potential in modulating enzymatic activity aligns with trends in personalized medicine, where targeted therapies dominate oncology and immunology research.
From a synthetic chemistry perspective, CAS No. 88393-97-9 serves as a building block for constructing more complex molecules. Its carboxamide functionality allows for peptide coupling reactions, while the methyl-substituted pyrimidine ring enhances metabolic stability—a critical factor addressed in "improving drug half-life" related searches. Patent databases show increased filings incorporating this scaffold in PROTACs (Proteolysis Targeting Chimeras), a breakthrough technology in degrading disease-causing proteins.
Environmental and regulatory considerations for 4-Pyrimidinecarboxamide,2-methyl- production emphasize green chemistry principles. Laboratories now optimize its synthesis using catalytic methods rather than stoichiometric reagents, responding to queries about "sustainable heterocyclic compound manufacturing." Analytical techniques like HPLC-MS and NMR ensure batch-to-batch consistency, crucial for reproducibility in preclinical studies—a topic frequently searched alongside "pyrimidine purity standards."
The compound's crystallographic data has been extensively studied, with the methyl group at position 2 influencing molecular packing in solid-state forms—an aspect vital for formulation scientists researching "polymorphism in API development." Computational chemistry models predict its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties with >80% accuracy, making it a candidate for virtual screening libraries as indicated by rising searches for "in silico pyrimidine screening."
Industrial scale-up challenges for 88393-97-9 involve optimizing reaction yields while minimizing byproducts. Process chemists frequently search for "continuous flow synthesis of pyrimidines," reflecting the shift from batch to flow chemistry in intermediate production. The compound's stability under acidic conditions makes it suitable for salt formation—a technique trending in "pharmaceutical salt selection" discussions.
Emerging applications include its use in fluorescent probes for cellular imaging, capitalizing on the pyrimidine ring's electron-rich nature. This aligns with microscopy-related searches such as "small molecule imaging agents." Recent studies also explore its metal-chelating properties for catalytic systems, addressing queries about "N-heterocycle ligands in catalysis."
Quality control protocols for 2-methyl-4-pyrimidinecarboxamide require stringent impurity profiling, particularly for residual solvents and heavy metals—topics frequently co-searched with "ICH Q3D elemental impurities." The compound's compatibility with common pharmaceutical excipients has been validated in preformulation studies, supporting its selection for "oral dosage form development" projects.
Market intelligence indicates growing procurement of CAS 88393-97-9 by CROs (Contract Research Organizations) specializing in fragment-based drug discovery. This correlates with search trends for "fragment library design" and "lead optimization scaffolds." The compound's balanced lipophilicity (LogP ~1.2) makes it valuable in CNS drug development, an area generating queries about "blood-brain barrier permeable compounds."
Future research directions may explore the compound's potential in covalent inhibitor design through its carboxamide group's reactivity. Such applications respond to growing interest in "targeted covalent inhibitors" and "irreversible enzyme modulation." With the global pharmaceutical intermediates market projected to exceed $30 billion by 2027, 4-Pyrimidinecarboxamide,2-methyl- remains a compound of strategic importance across multiple therapeutic areas.
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